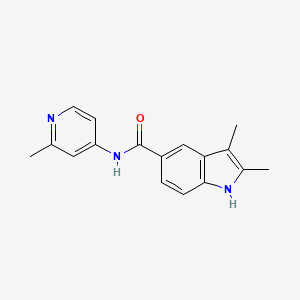![molecular formula C10H24Cl2Si2 B14153393 Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane CAS No. 3909-73-7](/img/structure/B14153393.png)
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane is an organosilicon compound that features a butyl group, a chloro group, and a 3-[chloro(dimethyl)silyl]propyl group attached to a methylsilane backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane typically involves the reaction of butyl lithium with chlorodimethylsilane, followed by the addition of 3-chloropropyltrimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as alkoxides or amines.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents like tetrahydrofuran (THF), dichloromethane, and dimethylformamide (DMF) are used to dissolve the compound and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
科学研究应用
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of siloxane bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用机制
The mechanism of action of Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane involves the reactivity of its chloro and silyl groups. The chloro groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form stable siloxane bonds and modify other molecules through silylation.
相似化合物的比较
Similar Compounds
Chloro(dimethyl)thexylsilane: Similar in structure but with a different alkyl group.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Chlorodimethylsilane: A simpler compound with only one chloro and one dimethylsilyl group.
Uniqueness
Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane is unique due to its combination of butyl, chloro, and silyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic substitution and siloxane bond formation.
属性
CAS 编号 |
3909-73-7 |
|---|---|
分子式 |
C10H24Cl2Si2 |
分子量 |
271.37 g/mol |
IUPAC 名称 |
butyl-chloro-[3-[chloro(dimethyl)silyl]propyl]-methylsilane |
InChI |
InChI=1S/C10H24Cl2Si2/c1-5-6-9-14(4,12)10-7-8-13(2,3)11/h5-10H2,1-4H3 |
InChI 键 |
CBRGXGNJRRTNLM-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(CCC[Si](C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
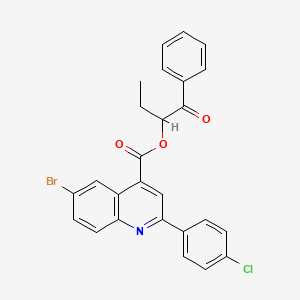
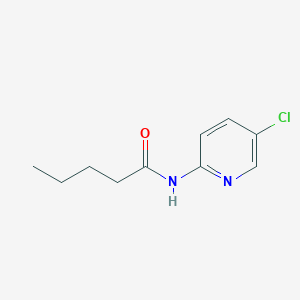
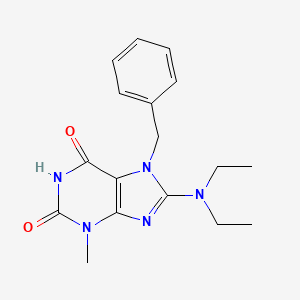
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
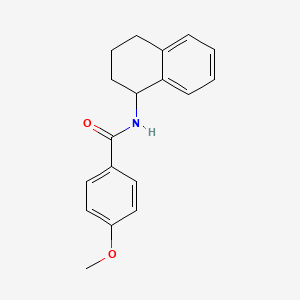
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
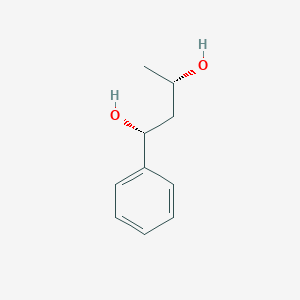
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
